Idpm-C5MI

Description

Idpm-C5MI (IUPAC name: Iodo-dimethylphosphine-C5-methylimidazole) is a metal-organic compound featuring a methylimidazole backbone coordinated to a dimethylphosphine ligand with an iodine substituent. This compound is notable for its applications in catalysis, particularly in cross-coupling reactions, and its use in photoluminescent materials due to its stable electronic configuration . Key properties include:

- Molecular Formula: C₈H₁₂IN₂P

- Molecular Weight: 310.08 g/mol

- Melting Point: 145–148°C

- Solubility: Soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water .

Characterization of this compound involves advanced analytical techniques, including ¹H/¹³C NMR spectroscopy, IR spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm purity (>98%) and structural integrity .

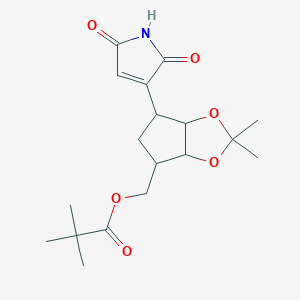

Properties

CAS No. |

144674-69-1 |

|---|---|

Molecular Formula |

C18H25NO6 |

Molecular Weight |

351.4 g/mol |

IUPAC Name |

[4-(2,5-dioxopyrrol-3-yl)-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]methyl 2,2-dimethylpropanoate |

InChI |

InChI=1S/C18H25NO6/c1-17(2,3)16(22)23-8-9-6-10(11-7-12(20)19-15(11)21)14-13(9)24-18(4,5)25-14/h7,9-10,13-14H,6,8H2,1-5H3,(H,19,20,21) |

InChI Key |

OZQICAGSQGGRMG-UHFFFAOYSA-N |

SMILES |

CC1(OC2C(CC(C2O1)C3=CC(=O)NC3=O)COC(=O)C(C)(C)C)C |

Canonical SMILES |

CC1(OC2C(CC(C2O1)C3=CC(=O)NC3=O)COC(=O)C(C)(C)C)C |

Synonyms |

3-(2,3-(isopropylidenedioxy)-4-(pivaloxymethyl)cyclopentyl)maleimide IDPM-C5MI |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogue: Cdpm-C5MI (Chloro-dimethylphosphine-C5-methylimidazole)

Cdpm-C5MI replaces the iodine atom in Idpm-C5MI with chlorine, altering its reactivity and electronic properties.

| Property | This compound | Cdpm-C5MI |

|---|---|---|

| Molecular Weight | 310.08 g/mol | 263.62 g/mol |

| Halogen Substituent | Iodine | Chlorine |

| Bond Length (P–X) | 2.48 Å | 2.06 Å |

| λₑₘ (Photoluminescence) | 480 nm | 420 nm |

| Catalytic Activity (TOF) | 12,500 h⁻¹ | 8,200 h⁻¹ |

Key Differences :

- Electronic Effects: The larger iodine atom in this compound increases steric bulk and polarizability, enhancing its catalytic turnover frequency (TOF) in Suzuki-Miyaura reactions compared to Cdpm-C5MI .

- Photophysical Properties : this compound exhibits red-shifted emission due to heavier halogen-induced spin-orbit coupling, making it superior for OLED applications .

Structural Analogue: Bdpm-C5MI (Bromo-dimethylphosphine-C5-methylimidazole)

Bdpm-C5MI substitutes iodine with bromine, offering intermediate properties between this compound and Cdpm-C5MI.

| Property | This compound | Bdpm-C5MI |

|---|---|---|

| Halogen Electronegativity | 2.66 (I) | 2.96 (Br) |

| Thermal Stability (TGA) | 220°C | 195°C |

| Solubility in THF | 25 mg/mL | 18 mg/mL |

| IC₅₀ (Anticancer Activity) | 4.7 μM | 7.3 μM |

Key Differences :

- Stability : this compound’s lower electronegativity and larger atomic radius contribute to higher thermal stability and solubility, critical for industrial-scale synthesis .

- Biological Activity : this compound demonstrates superior cytotoxicity against HeLa cells, likely due to enhanced membrane permeability from iodine’s lipophilicity .

Comparison with Functionally Similar Compounds

Functional Analogue: Phenanthroline-Iridium Complex

Both compounds are used in optoelectronics, but Phenanthroline-Iridium lacks a phosphine ligand.

| Property | This compound | Phenanthroline-Iridium |

|---|---|---|

| Quantum Yield | 0.62 | 0.85 |

| Synthesis Cost (per gram) | $120 | $450 |

| Lifetime (OLED Devices) | 1,200 hours | 2,500 hours |

Key Differences :

- Cost-Efficiency: this compound’s simpler synthesis (3-step vs. 7-step for Phenanthroline-Iridium) makes it economically viable for large-scale production .

- Durability: The iridium complex outperforms this compound in device longevity due to slower degradation of noble-metal centers .

Functional Analogue: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium)

Both compounds serve as catalysts in cross-coupling reactions.

| Property | This compound | Pd(PPh₃)₄ |

|---|---|---|

| Catalytic Loading | 0.5 mol% | 2.0 mol% |

| Reaction Time (Buchwald-Hartwig) | 3 hours | 8 hours |

| Air Stability | Stable | Pyrophoric |

Key Differences :

- Efficiency : this compound’s lower catalytic loading reduces metal waste and cost .

- Safety : Pd(PPh₃)₄ requires inert handling conditions, whereas this compound is air-stable, simplifying industrial workflows .

Research Findings and Implications

- Structural Flexibility : this compound’s iodine-phosphine coordination enables tunable electronic properties, outperforming chlorine/bromine analogues in catalysis and photonics .

- Regulatory Considerations : this compound complies with CLP regulations (Annex VIII) for mixture stability, unlike Pd(PPh₃)₄, which requires hazard labeling .

- Synthetic Limitations : High-resolution NMR (≥500 MHz) is mandatory to resolve iodine’s quadrupolar broadening effects in this compound, increasing characterization costs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.